molecular formula C16H20O3 B1345387 trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-83-1

trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1345387
CAS No.: 733742-83-1
M. Wt: 260.33 g/mol
InChI Key: KPDXKWXAVCEDNQ-CHWSQXEVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the 2,6-dimethylbenzoyl group: This step involves the Friedel-Crafts acylation of the cyclohexane ring using 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

(1R,2R)-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDXKWXAVCEDNQ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641366
Record name (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-83-1
Record name (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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